molecular formula C21H25N3O4S B1230110 5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Cat. No. B1230110
M. Wt: 415.5 g/mol
InChI Key: UPSNFRPKQDUYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester is an amino acid amide.

Scientific Research Applications

Synthesis Techniques

  • A method for the synthesis of esters of β-thiophenecarboxylic acids, including ethyl tetrahydrothionaphthene-3-carboxylate, has been developed, which involves the deamination of derivatives of 2-amino-3-ethoxycarbonylthiophene. This method yields a variety of dialkylaminoalkyl esters from β-thiophenecarboxylic acids and 3-methyl-2, 4-thiophenedicarboxylic acid (Shvedov, Ryzhkova, & Grinev, 1967).

Heterocyclic Compounds

  • The condensation of (ethoxymethylene)malonic ester with 2-aminothiazoles and 2-amino-1,3,4-thiadiazoles results in the formation of [(thiazol-2-ylamino)methylene]malonic and [(1,3,4-thiadiazol-2-ylamino)methylene]malonic esters, which are important for the synthesis of heterocyclic compounds (Levin, Shvink, & Kukhtin, 1964).

Tumor Inhibitory and Antioxidant Activity

  • New polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives, including a series of ethyl ester derivatives, have been synthesized, displaying significant tumor inhibitory and antioxidant activities (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Chemoenzymatic Synthesis

  • A chemoenzymatic route involving Candida antarctica lipase B has been developed for the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and 1- and 2-amino-1,2,3,4-tetrahydronaphthalene analogues, leading to the production of amino acid enantiomers (Li, Rantapaju, & Kanerva, 2011).

properties

Product Name

5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[[2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H25N3O4S/c1-3-28-21(27)17-12(2)18(19(22)26)29-20(17)24-16(25)11-23-15-10-6-8-13-7-4-5-9-14(13)15/h4-5,7,9,15,23H,3,6,8,10-11H2,1-2H3,(H2,22,26)(H,24,25)

InChI Key

UPSNFRPKQDUYOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CNC2CCCC3=CC=CC=C23

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 4
5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester
Reactant of Route 6
5-Carbamoyl-4-methyl-2-[[1-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester

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